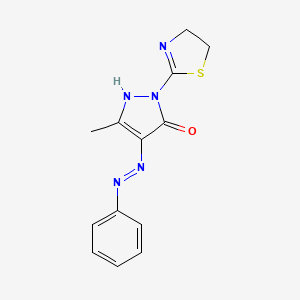

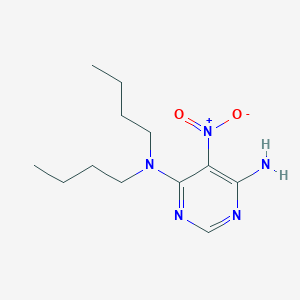

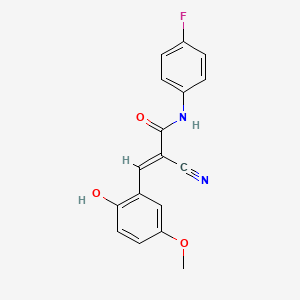

N,N-dibutyl-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented . This can be used to generate new purine libraries for drug discovery . The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which produced disubstituted dialkyl/arylamine pyrimidines instead of the expected 6-alkoxy-4-alkylamine-5-nitropyrimidines, was investigated .Molecular Structure Analysis

The molecular formula of “N,N-dibutyl-5-nitropyrimidine-4,6-diamine” is C12H21N5O2 . The average mass is 267.327 Da and the monoisotopic mass is 267.169525 Da .Physical And Chemical Properties Analysis

The molecular formula of “N,N-dibutyl-5-nitropyrimidine-4,6-diamine” is C12H21N5O2 . The average mass is 267.327 Da and the monoisotopic mass is 267.169525 Da .Aplicaciones Científicas De Investigación

Synthesis of Novel Dendrimers

N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine: is used in the synthesis of novel dendrimers. Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, molecular imaging, and as catalysts. The compound serves as a building block for creating dendrimers with specific properties, such as solubility and reactivity .

Nitration Studies in Organic Chemistry

The compound is involved in nitration studies, which are crucial for understanding the chemical behavior of pyrimidines under different conditions. Nitration is a fundamental reaction in the synthesis of various pharmaceuticals and agrochemicals. Research on the acid nitration of 2-substituted 4,6-dihydroxypyrimidines has shown that compounds like N,N-dibutyl-5-nitropyrimidine-4,6-diamine can yield dinitro derivatives, which are valuable in further chemical transformations .

Nitrification Inhibition Research

In agricultural research, nitrification inhibitors are used to reduce nitrogen loss from soil, improving fertilizer efficiency and reducing environmental impactN,N-dibutyl-5-nitropyrimidine-4,6-diamine can be studied for its potential role as a nitrification inhibitor, comparing its effects with other known inhibitors on soil nitrogen dynamics and greenhouse gas emissions .

Development of Azo Dyes

Azo dyes are important in textile and printing industries for their vivid colorsN,N-dibutyl-5-nitropyrimidine-4,6-diamine can be used to synthesize novel azo dyes with heteroaromatic diazo components, leading to the development of new dyes with unique properties for industrial applications .

Propiedades

IUPAC Name |

4-N,4-N-dibutyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-3-5-7-16(8-6-4-2)12-10(17(18)19)11(13)14-9-15-12/h9H,3-8H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIVHPURGHJZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibutyl-5-nitropyrimidine-4,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)

![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)

![(E)-1-((1S,4R,7S)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B2987044.png)